molecular formula C17H23N5O3 B5287880 1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(2-methylimidazol-1-yl)piperidine-4-carboxylic acid

1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(2-methylimidazol-1-yl)piperidine-4-carboxylic acid

Cat. No.: B5287880
M. Wt: 345.4 g/mol
InChI Key: INZVVIFZNKHCHJ-UHFFFAOYSA-N
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Description

1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(2-methylimidazol-1-yl)piperidine-4-carboxylic acid is a complex organic compound that features both pyrazole and imidazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(2-methylimidazol-1-yl)piperidine-4-carboxylic acid typically involves multi-step reactions. The process begins with the preparation of the pyrazole and imidazole intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones, while the imidazole ring is often formed via the Debus-Radziszewski imidazole synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(2-methylimidazol-1-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(2-methylimidazol-1-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(2-methylimidazol-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1H-pyrazol-4-amine
  • 2-methylimidazole
  • 4-acetylpiperidine

Uniqueness

1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(2-methylimidazol-1-yl)piperidine-4-carboxylic acid is unique due to its combined pyrazole and imidazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(2-methylimidazol-1-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-11-14(12(2)20-19-11)10-15(23)21-7-4-17(5-8-21,16(24)25)22-9-6-18-13(22)3/h6,9H,4-5,7-8,10H2,1-3H3,(H,19,20)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZVVIFZNKHCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)N2CCC(CC2)(C(=O)O)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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